2-({N-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide
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Overview
Description
2-({N-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({N-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multi-step organic synthesis. The process may start with the preparation of the benzamide core, followed by the introduction of the glycine derivative and the tetrahydrofuran-2-ylmethyl group. Common reagents and conditions might include:
Benzamide Formation: Starting with a benzoyl chloride and reacting it with an amine under basic conditions.
Glycine Derivative Addition: Using glycine or its derivatives in the presence of coupling agents like EDCI or DCC.
Functional Group Introduction: Introducing the methylsulfonyl and isopropylphenyl groups through nucleophilic substitution or other suitable reactions.
Final Assembly: Coupling the intermediate products under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-({N-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the methylsulfonyl group or other susceptible sites.
Reduction: Reduction reactions could target the carbonyl groups or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activity.
Medicine
If the compound shows pharmacological activity, it could be developed into a therapeutic agent for treating specific diseases or conditions.
Industry
In industry, the compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique functional groups.
Mechanism of Action
The mechanism of action of 2-({N-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(methylsulfonyl)benzamide: A simpler analog with similar functional groups.
N-(tetrahydrofuran-2-ylmethyl)benzamide: Another analog with a different substituent pattern.
Glycyl derivatives: Compounds with similar glycine-based structures.
Uniqueness
The uniqueness of 2-({N-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide lies in its combination of functional groups, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C24H31N3O5S |
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Molecular Weight |
473.6 g/mol |
IUPAC Name |
2-[[2-(N-methylsulfonyl-4-propan-2-ylanilino)acetyl]amino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C24H31N3O5S/c1-17(2)18-10-12-19(13-11-18)27(33(3,30)31)16-23(28)26-22-9-5-4-8-21(22)24(29)25-15-20-7-6-14-32-20/h4-5,8-13,17,20H,6-7,14-16H2,1-3H3,(H,25,29)(H,26,28) |
InChI Key |
ICKZREALGPXADH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3)S(=O)(=O)C |
Origin of Product |
United States |
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